molecular formula C24H19FO3S B5071136 2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

Cat. No. B5071136
M. Wt: 406.5 g/mol
InChI Key: JPTJYEZMMFYBKD-UCQKPKSFSA-N
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Description

The compound “2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one” is a complex organic molecule. It contains several functional groups including an ethoxy group, a fluorobenzyl group, a benzylidene group, and a benzothiophenone group. These groups could potentially give the compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy group could be introduced via an etherification reaction, and the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiophenone core provides a rigid, planar structure, while the ethoxy and fluorobenzyl groups add steric bulk and electronic effects .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the ethoxy group could potentially undergo elimination reactions under acidic or basic conditions, while the fluorobenzyl group could potentially undergo substitution reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the presence of the fluorobenzyl group could increase its density and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reagents present .

Safety and Hazards

As with any chemical compound, handling “2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one” would require appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a novel synthetic reagent, future research could involve exploring its utility in various chemical reactions .

properties

IUPAC Name

(2Z)-2-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO3S/c1-2-27-21-13-16(14-23-24(26)18-8-4-6-10-22(18)29-23)11-12-20(21)28-15-17-7-3-5-9-19(17)25/h3-14H,2,15H2,1H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTJYEZMMFYBKD-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

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